Chemoattractant Activity for Ralstonia solanacearum vs. Stereoisomers and D-Glucose
Ethyl β-D-glucopyranoside exhibits unambiguous chemoattractant activity for the bacterial pathogen Ralstonia solanacearum at doses above 1 µmol/disc. In contrast, its stereoisomers and D-glucose were completely inactive in the same bioassay, highlighting that both the ethyl aglycone and the β-configuration are essential for bioactivity [1]. The source of this data is a quantitative bioassay-guided fractionation study that directly compared the target compound against all relevant isomers, providing a head-to-head performance validation that is not available for methyl or propyl analogs in this biological context.
| Evidence Dimension | Chemoattractant activity (effective dose and specificity) |
|---|---|
| Target Compound Data | Active at ≥1 µmol/disc |
| Comparator Or Baseline | Ethyl α-D-glucopyranoside and D-glucose: Inactive at all tested doses |
| Quantified Difference | Qualitative switch from active to inactive; no activity for comparators |
| Conditions | Bioassay against Ralstonia solanacearum; dose-response on agar disc |
Why This Matters
For researchers developing pest management strategies based on lures or repellents, the unique stereospecific activity of ethyl β-D-glucopyranoside makes it the only viable structural candidate, directly guiding procurement decisions.
- [1] Hasegawa, T.; Okabe, A.; Kato, Y.; Ooshiro, A.; Kawaide, H.; Natsume, M. Ethyl β-d-glucoside: a novel chemoattractant of Ralstonia solanacearum isolated from tomato root exudates by a bioassay-guided fractionation. Biosci. Biotechnol. Biochem. 2018, 82, 2049–2052. View Source
